molecular formula C17H18FNO2S B2947721 3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide CAS No. 2034587-85-2

3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

Cat. No.: B2947721
CAS No.: 2034587-85-2
M. Wt: 319.39
InChI Key: PHTIXSNQNBURLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a benzamide derivative featuring a fluorine atom at the 3-position, a methoxy group at the 4-position of the benzene ring, and an amide group linked to a cyclopentyl moiety substituted with a thiophen-2-yl ring. This compound’s structural complexity combines aromatic, heterocyclic, and sterically bulky components, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors influenced by electronic and steric effects .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(1-thiophen-2-ylcyclopentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c1-21-14-7-6-12(11-13(14)18)16(20)19-17(8-2-3-9-17)15-5-4-10-22-15/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTIXSNQNBURLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2(CCCC2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Acylation Reactions

The benzamide group participates in nucleophilic acyl substitution. For example:

  • Hydrolysis : Under acidic or basic conditions, the amide bond can cleave to form carboxylic acid derivatives.

    • Conditions : 6M HCl (reflux) or NaOH/EtOH (80°C)

    • Product : 3-fluoro-4-methoxybenzoic acid and 1-(thiophen-2-yl)cyclopentylmethanamine

Reaction Reagents/Conditions Product
Amide hydrolysis6M HCl, reflux, 12 hrCarboxylic acid + amine hydrochoride
Amide hydrolysisNaOH (2M), ethanol, 80°C, 8 hrCarboxylate salt + free amine

Electrophilic Substitution at the Thiophene Ring

The thiophene moiety undergoes electrophilic aromatic substitution (EAS), particularly at the 5-position due to electron-donating effects from the cyclopentyl group:

Nitration

  • Reagents : HNO₃/H₂SO₄ (0–5°C)

  • Product : 5-nitro-thiophene derivative

Halogenation

  • Bromination : Br₂ in CHCl₃ yields 5-bromo-thiophene analog.

Oxidation of Methoxy Group

The methoxy group can be demethylated under strong oxidizing conditions:

  • Reagents : BBr₃ (1.0M in DCM, −78°C → RT)

  • Product : 3-fluoro-4-hydroxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

Reduction of Amide Bond

  • Reagents : LiAlH₄ (THF, reflux)

  • Product : 3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzylamine

Cross-Coupling Reactions

The cyclopentyl-thiophene unit enables transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃ (dioxane/H₂O, 90°C)

  • Application : Introduces aryl groups at the thiophene 5-position .

Functionalization via Grignard Reagents

The cyclopentylmethylamine moiety reacts with Grignard reagents:

  • Reagents : RMgX (R = alkyl/aryl; solvent = THF, 0°C → RT)

  • Product : Secondary or tertiary amines after quenching.

Stability Under Thermal and Photolytic Conditions

  • Thermal degradation (TGA/DSC): Decomposition initiates at 220°C, forming fluorinated aromatic byproducts.

  • Photolysis (UV-Vis, 254 nm): Thiophene ring undergoes [2+2] cycloaddition, leading to dimerization .

Scientific Research Applications

3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and similar benzamide derivatives:

Compound Name Key Substituents Structural Features Biological Relevance Reference
3-Fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide 3-F, 4-OCH₃, thiophen-2-yl cyclopentyl Benzamide core with bulky cyclopentyl-thiophene group Potential enzyme inhibition (e.g., NS5 RdRp) due to thiophene and fluorine moieties
5-(5-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl)-4-methoxy-2-methyl-N-(quinolin-8-ylsulfonyl)benzamide (29) Thiophen-2-yl, quinolin-8-ylsulfonyl Extended π-system with sulfonamide linker NS5 RdRp inhibitor; enhanced antiviral activity due to sulfonamide and quinoline groups
4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide Cyclopenta[b]thiophen-2-yl, Br, piperidinylsulfonyl Rigid bicyclic thiophene; electron-withdrawing Br and sulfonyl groups Improved metabolic stability but reduced solubility
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide Dihydrothienylidene, 2-fluorophenyl Non-aromatic thiophene ring; diastereomeric potential Tunable electronic properties for receptor binding
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide Thiazol-2-yl, dimethoxyphenyl, fluorophenylmethoxy Thiazole core with polar methoxy groups Enhanced solubility but lower membrane permeability

Physicochemical and Spectral Properties

  • Electronic Effects: The 3-fluoro and 4-methoxy groups in the target compound enhance electron-withdrawing and donating properties, respectively, influencing binding affinity to biological targets.
  • Solubility: The cyclopentyl-thiophene moiety in the target compound introduces steric bulk, likely reducing aqueous solubility compared to smaller analogs like 4-fluoro-N-[dihydrothienylidene]benzamide . Piperidinylsulfonyl or quinoline-sulfonyl groups ( ) improve solubility via polar interactions but increase molecular weight.

Biological Activity

3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by several key structural components:

  • Fluorine atom at the 3-position of the benzene ring.
  • Methoxy group at the 4-position.
  • Cyclopentyl group connected to a thiophene moiety.

The molecular formula is C18H20FNO2SC_{18}H_{20}FNO_2S with a molecular weight of approximately 333.4 g/mol .

PropertyValue
Molecular FormulaC18H20FNO2S
Molecular Weight333.4 g/mol
CAS Number1797970-90-1

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate their activity, influencing various signaling pathways. While the precise molecular targets remain to be fully elucidated, preliminary studies suggest that it may affect pathways related to cancer cell viability and apoptosis.

Biological Activity and Case Studies

Recent investigations into the biological activity of this compound have highlighted its potential in various therapeutic contexts:

  • Anticancer Activity :
    • In vitro studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships .
    • A comparative analysis with structurally similar compounds revealed that modifications in the thiophene and cyclopentyl groups can enhance or diminish anticancer efficacy, emphasizing the importance of structural optimization in drug design .
  • Antimicrobial Properties :
    • Preliminary antimicrobial assays suggest that the compound possesses antibacterial and antifungal activities. The presence of the thiophene moiety is believed to contribute to these properties, as similar compounds have shown effectiveness against various microbial strains .
  • Pharmacological Profiles :
    • The pharmacokinetic properties (ADMET) of this compound have been evaluated using computational models, indicating favorable absorption and minimal hepatotoxicity risks .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups. A comparison with similar compounds reveals distinct differences in biological activity:

Compound NameStructural FeaturesBiological Activity
This compoundFluorine and methoxy groups; thiophene moietySignificant anticancer activity
3-fluoro-4-methoxy-N-(5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamideContains pyridine instead of cyclopentylVaries; less potent than above
4-chloro-N-{3-[1-(3-fluorophenyl)-5-methyltriazol]}benzamideDifferent halogen and methyl groupModerate anticancer activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.